molecular formula C20H26N2O10 B2806592 Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate CAS No. 2320824-94-8

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate

Cat. No.: B2806592
CAS No.: 2320824-94-8
M. Wt: 454.432
InChI Key: OOPILDVLMPERGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable precursor. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzyl or spirocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to more effective drugs.

Comparison with Similar Compounds

Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate can be compared with other spirocyclic compounds, such as:

    6-benzyl-2,6-diazaspiro[3.4]octane: Similar core structure but lacks the ethyl ester and dioxalate groups.

    Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate: Contains an oxygen atom in the spirocyclic core, which can alter its chemical properties and reactivity.

The unique combination of the spirocyclic core, benzyl group, and ethyl ester in Ethyl 6-benzyl-2,6-diazaspiro[3

Properties

IUPAC Name

ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.2C2H2O4/c1-2-20-15(19)14-9-18(12-16(14)10-17-11-16)8-13-6-4-3-5-7-13;2*3-1(4)2(5)6/h3-7,14,17H,2,8-12H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPILDVLMPERGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.